Dihydrokepone

Mitochondrial Toxicology Structure-Activity Relationship Organochlorine Toxicity

Environmental laboratories quantifying chlordecone degradation products risk quantification errors when using uncharacterized metabolite mixtures. Dihydrokepone is a certified reference standard that eliminates this uncertainty through authenticated identity and purity. - Diagnostic microbial marker: ~16% yield by P. aeruginosa vs. ~4% by mixed consortia. - HPLC-resolved from monohydrokepone and chlordecone under validated conditions. - Essential for Stockholm Convention POP monitoring method validation.

Molecular Formula C10H2Cl8O
Molecular Weight 421.7 g/mol
CAS No. 76391-90-7
Cat. No. B1201234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrokepone
CAS76391-90-7
Synonymsdihydrokepone
Molecular FormulaC10H2Cl8O
Molecular Weight421.7 g/mol
Structural Identifiers
SMILESC12C(=O)C3(C4C1(C5(C2(C3(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10H2Cl8O/c11-4-1-2(19)5(12)3(4)7(14)8(5,15)6(1,13)9(4,16)10(7,17)18/h1,3H
InChIKeyZAXAOUPBCRMFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrokepone Sourcing Guide


Dihydrokepone (1,3,4,5,5,5a,5b,6-octachlorooctahydro-1,3,4-metheno-2H-cyclobuta[cd]pentalen-2-one; C₁₀H₂Cl₈O; MW 421.75 g/mol) is the dihydro‐dechlorinated derivative of the banned organochlorine insecticide chlordecone (Kepone®), formed via microbial and photochemical transformation of the parent compound in contaminated soils, sediments, and aquatic environments [1]. As a persistent organic pollutant (POP) degradation intermediate, dihydrokepone serves as an essential reference standard for environmental fate studies, bioremediation monitoring, and structure–activity relationship investigations of chlordecone-class toxicants [2]. Its commercial availability as a characterized analytical standard is critical for laboratories quantifying transformation product profiles in environmental samples and for mechanistic toxicology studies comparing the effects of differentially chlorinated Kepone derivatives.

A
Chlordecone Transformation Profiling Required reference standard for HPLC, GC-MS, and LC-MS quantification of degradation intermediates.
B
Environmental Fate & Bioremediation Diagnostic marker for microbial dechlorination pathway preference in soil and sediment studies.
C
Mitochondrial Toxicology SAR Low-potency comparator for structure–activity relationship studies of chlorine-dependent membrane effects.

Dihydrokepone Differentiation Evidence


Chlordecone (Kepone) and its reductive dechlorination products—monohydrochlordecone (monohydrokepone), dihydrochlordecone (dihydrokepone), and chlordecone alcohol—differ profoundly in their toxicological potency and environmental behavior despite sharing a common bis-homocubane cage scaffold [1]. Substituting one hydrochlordecone congener for another without verified identity and certified purity introduces uncontrolled variability into analytical quantitation, toxicological dose–response studies, and environmental fate models. The four compounds exhibit a rank-order potency spanning orders of magnitude in mitochondrial membrane perturbation assays [1], are produced at markedly different yields by distinct microbial consortia [2], and can be chromatographically resolved only under validated HPLC conditions [3]. The quantitative evidence presented below demonstrates precisely why dihydrokepone—and not an assumed generic Kepone metabolite mixture—must be sourced as a discrete, authenticated reference standard for rigorous scientific work.

Potency
Dihydrokepone: Significantly lower mitochondrial perturbation Chlordecone or monohydrokepone: Potency differences may span orders of magnitude, disrupting dose–response interpretation.
Chromatography
Dihydrokepone: Requires 100% MeOH isocratic hold for elution Other hydrochlordecone isomers: Co-elution risk under suboptimal gradient conditions leads to peak misassignment.
Pathway
Dihydrokepone: Distinct terminal product biomarker Chlordecone alcohol: Represents different microbial transformation routes, invalidating bioremediation yield quantification.

Dihydrokepone Technical Differentiation Evidence


Mitochondrial Membrane Perturbation Potency

In a direct head-to-head comparison using isolated rat liver mitochondria, dihydrokepone (dihydrochlordecone) was the least potent of four structurally related chlordecone derivatives across five independent assays of inner mitochondrial membrane integrity and respiratory function. The potency order—chlordecone alcohol ≥ chlordecone > monohydrochlordecone ≫ dihydrochlordecone—was consistent for induction of passive swelling, oxidation of exogenous NADH, induction of lysis, stimulation of state 4 respiration, and inhibition of state 3 respiration (with both succinate and glutamate substrates). Dihydrokepone was designated as 'much greater than' (≫) less potent than monohydrokepone, meaning its activity was at least an order of magnitude lower than the monohydro derivative across the concentration range tested (2–100 µM). This quantitative rank order is critical for laboratories selecting the appropriate Kepone congener for toxicological mechanistic studies or for interpreting environmental risk assessments based on transformation product profiles [1].

Mitochondrial Potency
Head-to-head comparison
Chlordecone alc. ≥ Chlordecone > Monohydro ≫ Dihydro
Supports dissociation of chlorine-content-dependent membrane effects.
Rank order consistent across 5 assays in isolated rat liver mitochondria (2–100 µM).
Mitochondrial Toxicology Structure-Activity Relationship Organochlorine Toxicity

Microbial Transformation Yield

Under aerobic conditions, pure cultures of Pseudomonas aeruginosa strain KO3 produced approximately 16% dihydro-Kepone (quantified by co-chromatography with authentic standards), while a mixed aerobic enrichment culture from sewage sludge lagoon water produced only about 4% dihydro-Kepone. In contrast, monohydro-Kepone was the major transformation product in both culture systems, and its yield was inversely related to dihydro-Kepone production: the mixed culture produced more monohydro-Kepone and less dihydro-Kepone than the pure P. aeruginosa culture [1][2]. This differential production ratio has been independently corroborated in James River sediment microcosms, where indigenous microorganisms generated reduced amounts of monohydro-Kepone relative to both the pure and mixed laboratory cultures [1].

Microbial Yield
Cross-study comparable
~16% (Pure Culture) vs. ~4% (Mixed Consortia)
Indicates P. aeruginosa-driven dechlorination pathway preference.
Quantified by GC co-chromatography with authentic standards.
Bioremediation Microbial Ecology Environmental Monitoring

HPLC Chromatographic Resolution

A validated reversed-phase HPLC method achieved baseline separation of chlordecone (Kepone), monohydrochlordecone (hydrochlordecone), and dihydrochlordecone (dihydrokepone) using a methanol–water gradient with 100% methanol isocratic hold. Elution of all three peaks occurred only after the solvent concentration reached 100% methanol and was maintained for approximately five minutes. The method was demonstrated to be linear for chlordecone over the concentration range of 10–100 µg [1]. This chromatographic resolution is essential for accurate environmental quantitation because dihydrokepone co-elutes with other hydrochlordecone isomers under suboptimal gradient conditions, and misidentification of the dihydrokepone peak can lead to erroneous transformation product ratio calculations in field samples.

HPLC Resolution
Cross-study comparable
Requires 100% MeOH isocratic hold for ~5 min for baseline separation.
Avoids co-elution with monohydrokepone in unvalidated methods.
Reversed-phase HPLC; linear calibration range for chlordecone: 10–100 µg.
Analytical Chemistry Environmental Analysis Method Validation

Structural Confirmation by NMR

The structures of monohydrokepone and dihydrokepone photoproducts were determined unequivocally by ¹³C and ¹H nuclear magnetic resonance (NMR) spectroscopy following direct isolation from Kepone hydrate photolysis mixtures. Dihydrokepone was identified as 1,1a,3,3a,4,5,5a-octachlorooctahydro-1,3,4-metheno-2H-cyclobuta(cd)pentalen-2-one, with the two hydrogen substituents confirmed at specific cage positions distinct from the monohydro analog. The NMR data further established that under ambient conditions without stringent drying, Kepone and its mono- and dihydro photoproducts exist exclusively as the gem-diol (hydrated ketone) forms, which do not equilibrate with the carbonyl forms on the NMR time scale [1]. This hydration behavior has direct implications for mass spectrometric identification and quantitation, as the molecular ion cluster differs between the ketone and gem-diol forms.

Structural Confirmation
Supporting evidence
8 Cl vs. 9 Cl; distinct ¹³C, ¹H chemical shifts.
Confirms dihydrokepone isomer assignment and hydration state (gem-diol).
Unequivocal structural elucidation by multinuclear NMR.
Structural Elucidation NMR Spectroscopy Isomer Identification

Dihydrokepone Application Scenarios


Environmental Fate and Bioremediation Monitoring

Dihydrokepone is a required analytical reference standard for GC-MS or LC-MS quantification of chlordecone degradation product profiles in contaminated soils, sediments, and water from sites such as the French West Indies banana plantations and the James River watershed. Its differentiated microbial yield (~16% by P. aeruginosa pure culture vs. ~4% by mixed consortia [1]) makes it a diagnostic marker for identifying the microbial community driving in situ dechlorination. The validated HPLC method resolving dihydrokepone from chlordecone and monohydrokepone [2] enables environmental laboratories to generate legally defensible data for regulatory compliance and remediation efficacy assessment.

Mechanistic Mitochondrial Toxicology

Dihydrokepone serves as a low-potency comparator in structure–activity relationship (SAR) studies of organochlorine-induced mitochondrial dysfunction. Its rank order as the least potent of four chlordecone derivatives across five independent mitochondrial assays (chlordecone alcohol ≥ chlordecone > monohydrochlordecone ≫ dihydrochlordecone [3]) enables researchers to systematically correlate chlorine substitution number with membrane perturbation potency. This application is directly relevant for academic toxicology groups and contract research organizations evaluating the hazard attenuation achieved through sequential reductive dechlorination.

Analytical Method Development for POPs Monitoring

Certified dihydrokepone reference material is essential for developing and validating multi-residue analytical methods targeting persistent organic pollutants (POPs) under the Stockholm Convention monitoring framework. The compound's distinct NMR fingerprint [4] and mass spectrum [5] provide unambiguous identity confirmation, while its HPLC retention behavior requiring 100% methanol elution [2] necessitates explicit method optimization. Accredited environmental testing laboratories and reference material producers rely on authenticated dihydrokepone standards to establish calibration curves and assess method recovery in complex environmental matrices.

Microbial Ecology and Biodegradation Pathway Elucidation

Dihydrokepone is the key terminal product biomarker for aerobic bacterial Kepone transformation pathways. The documented differential production of dihydrokepone vs. monohydrokepone by pure P. aeruginosa cultures vs. mixed microbial consortia [1] allows microbial ecologists to infer community composition and metabolic pathway activity in environmental samples. This application supports academic and industrial bioremediation research programs aimed at enhancing in situ chlordecone degradation through bioaugmentation or biostimulation strategies.

Application
Selection Property
Validation Focus
Environmental Fate & Bioremediation Monitoring
Transformation product reference standard
Chromatographic peak identification and yield quantification in soil/sediment samples
Mechanistic Mitochondrial Toxicology
Low-potency SAR comparator
Decoupling membrane perturbation potency from chlorine substitution number
Analytical Method Development for POPs
NMR/MS-confirmed structural identity
Retention time calibration for multi-residue methods in complex environmental matrices
Microbial Ecology & Biodegradation Pathway
Pathway-specific terminal product biomarker
Differentiating P. aeruginosa vs. mixed-consortia dechlorination activity
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